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molecular formula C15H17N3O B8801247 4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-N-nitrosoaniline

4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-N-nitrosoaniline

Cat. No. B8801247
M. Wt: 255.31 g/mol
InChI Key: SKCXHPWREXLYNY-UHFFFAOYSA-N
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Patent
US08703952B2

Procedure details

Crude 2-methyl-5-(N-nitroso-2-p-tolylaminoethyl)pyridine (612 mg, 2.4 mmol) was dissolved in dry THF (20 cm3) in a dry 3-neck flask under an argon atmosphere and cooled until the internal temperature was between 0-5° C. Solid LiAlH4 (290 mg, 7.7 mmol) was added and the reaction allowed to warm to room temperature. Following 2 hours stirring at room temperature, the reaction was again cooled to 0° C., and quenched with MeOH until no further gas evolution was observed (˜3 cm3). Saturated NaOH solution was then added (3 cm3), followed by H2O (3 cm3), and the medium extracted with CHCl3 (3×50 cm3), the combined extracts were dried (MgSO4), and solvent removed in vacuo to yield a crude orange oil. This could be carried forward to the next step if desired, or stored below 5° C. until required.
Quantity
612 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][N:10]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[N:11]=O)=[CH:4][N:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([CH2:8][CH2:9][N:10]([C:13]2[CH:14]=[CH:15][C:16]([CH3:19])=[CH:17][CH:18]=2)[NH2:11])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
612 mg
Type
reactant
Smiles
CC1=NC=C(C=C1)CCN(N=O)C1=CC=C(C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
290 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled until the internal temperature
CUSTOM
Type
CUSTOM
Details
was between 0-5° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was again cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with MeOH until no further gas evolution
ADDITION
Type
ADDITION
Details
Saturated NaOH solution was then added (3 cm3)
EXTRACTION
Type
EXTRACTION
Details
the medium extracted with CHCl3 (3×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4), and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude orange oil
CUSTOM
Type
CUSTOM
Details
stored below 5° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=CC=C(C=N1)CCN(N)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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